molecular formula C8H14ClN B2555014 Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride CAS No. 2095409-61-1

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride

Cat. No.: B2555014
CAS No.: 2095409-61-1
M. Wt: 159.66
InChI Key: XJWSWOOBUOLJGS-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The IUPAC name 1-(Dispiro[2.0.2.1]hept-7-yl)methanamine hydrochloride reflects its spirocyclic architecture and functional groups. Key identifiers include:

Property Value Source
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol
CAS Number 2095409-61-1
SMILES C1CC12C(C23CC3)CN.Cl
InChIKey XJWSWOOBUOLJGS-UHFFFAOYSA-N

The compound’s nomenclature adheres to the IUPAC rules for spiro compounds, where the spiro junction is designated by the “dispiro” prefix and the ring sizes (2.0.2.1) indicate the carbon chain lengths between bridgeheads.

Molecular Geometry and Spirocyclic Architecture

The spirocyclic core consists of two cyclopropane rings sharing a common carbon atom (spiro center). This arrangement creates a rigid, non-planar structure with significant angle strain. Key features include:

  • Cyclopropane Rings :
    • Each ring has three-membered carbons with 60° bond angles.
    • The spiro junction links two cyclopropane units, creating a bicyclic framework.
  • Steric Effects :
    • The spiro arrangement minimizes steric hindrance, enhancing stability.
    • The methanamine group (-CH₂NH₂) extends from the spiro center, enabling reactivity.

The SMILES string C1CC12C(C23CC3)CN.Cl illustrates the connectivity: the spiro center (C2) bridges two cyclopropane rings (C1-C2-C3 and C3-C4-C5), with the methanamine group attached to C2.

Crystallographic Analysis and Stereochemical Features

While detailed crystallographic data are limited, the spirocyclic structure suggests:

  • Symmetry : The molecule lacks a plane of symmetry due to the asymmetric methanamine group.
  • Packing Effects : Hydrogen bonding between the amine and chloride ion likely stabilizes the crystal lattice.
  • Stereochemical Implications : The spiro centers enforce a fixed geometry, restricting rotational freedom and influencing reactivity.

Spectroscopic Profiling

Predicted spectral data for the compound include:

¹H NMR
Proton Environment δ (ppm) Multiplicity
Cyclopropane CH₂ (C1-C2-C3) 0.5–1.5 m (multiplet)
Cyclopropane CH (C2) 2.0–2.5 s (singlet)
CH₂-NH₂ 3.0–3.5 t (triplet)
IR Spectroscopy
Functional Group Absorption (cm⁻¹)
N-H (amine) 3300–3500 (broad)
C-N (stretch) 1050–1250
C-Cl (stretch) 550–650
Mass Spectrometry
  • Molecular Ion Peak : m/z 159

Properties

IUPAC Name

dispiro[2.0.24.13]heptan-7-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-5-6-7(1-2-7)8(6)3-4-8;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSWOOBUOLJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-61-1
Record name 1-{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride typically involves the reaction of Dispiro[2.0.2.1]heptane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Dispiro[2.0.2.1]heptane-7-methanamine, such as oxides, reduced amines, and substituted compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride serves as a valuable building block in organic synthesis:

  • Reagent in Reactions : It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
  • Synthetic Intermediates : The compound is instrumental in producing derivatives that can be further modified for specialized applications.

Biology

The biological activity of this compound has been a focal point of research:

  • CFTR Modulation : The compound acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport across epithelial cells. Research indicates that it enhances CFTR function, improving chloride ion transport, which is vital for treating cystic fibrosis.

    Case Study Findings :
    • Increased Chloride Secretion : Studies show significant increases in chloride ion secretion in human airway epithelial cells treated with this compound.
    • Cell Viability : The compound demonstrated no cytotoxic effects at therapeutic concentrations.
Study ReferenceBiological EffectObservations
CFTR ActivationEnhanced chloride transportSignificant improvement compared to controls
Cell ViabilityNo cytotoxicity at therapeutic levelsMaintained cell health

Medicine

This compound is being investigated for its potential therapeutic properties:

  • Cystic Fibrosis Treatment : As a CFTR modulator, it may provide new treatment avenues for patients with specific mutations.
  • Combination Therapies : Preliminary research suggests that combining this compound with other modulators could enhance therapeutic efficacy in cystic fibrosis patients.

Safety Profile

While promising in efficacy, safety assessments are critical for any therapeutic application:

Safety ParameterFinding
Signal WordDanger
Hazard StatementsH315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)

Mechanism of Action

The mechanism of action of Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form bonds with various biomolecules, influencing their function and activity. The unique structure of the compound allows it to interact with multiple targets, making it a versatile molecule in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Dispiro[2.0.2.1]heptane Derivatives

Dispiro[2.0.2.1]heptane derivatives with substituents at the 7-position exhibit distinct reactivity and stability profiles:

7-Bromo-7-phenyldispiro[2.0.2.1]heptane (CAS: N/A)
  • Synthesis : Prepared via hydrobromination of bicyclopropylidene in 77% yield .
  • Properties : Bromine substitution enhances electrophilic reactivity, enabling cross-coupling reactions.
  • Applications : Used as intermediates in drug synthesis.
7-Methoxy-7-phenylsulfanyldispiro[2.0.2.1]heptane (CAS: N/A)
  • Synthesis: Methanolysis of triangulane derivatives yields 90–100% retention of the dispiro skeleton .
  • Stability : Methoxy groups improve solubility while maintaining structural integrity.
7-Sila-dispiro[2.0.2.1]heptane Derivatives
  • Stability: Enhanced by overlap between cyclopropane Walsh orbitals and silicon 3d orbitals, making these derivatives more stable than non-silicon analogs .

Spiro and Azaspiro Compounds

Spirocyclic compounds with nitrogen or oxygen heteroatoms show pharmacological relevance:

7-Methoxy-5-azaspiro[2.4]heptane Hydrochloride (CAS: N/A)
  • Molecular Formula: C₇H₁₃NO·HCl
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS: 2227205-26-5)
  • Molecular Weight : 151.61 g/mol
  • Applications : Fluorine substitution enhances metabolic stability and bioavailability .
2,6-Diazaspiro[3.3]heptane Hydrochloride (CAS: 321890-22-6)
  • Similarity : Shares a bicyclic spiro structure but lacks the cyclopropane moiety, reducing steric strain .

Functional Analogs: Ethanolamine Derivatives

While structurally distinct, ethanolamine derivatives like diphenhydramine hydrochloride (CAS: 147-24-0) share functional similarities:

  • Molecular Formula: C₁₇H₂₂ClNO
  • Applications : First-generation antihistamine with sedative effects .
  • Contrast : Diphenhydramine lacks the dispiro scaffold, resulting in lower conformational rigidity compared to the target compound.

Supplier Landscape

Supplier Location Purity Grade
American Elements® USA 99%–99.999% (custom)
Ningbo Creat Biology China Technical/Pharmaceutical
Vega Pharma Chemicals Chile Not specified
Lydia Farma Spain Research-grade

Biological Activity

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride, a compound characterized by its unique dispiro structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of cystic fibrosis transmembrane conductance regulator (CFTR) channels. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is defined by the following chemical properties:

PropertyValue
Chemical Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol
Appearance White crystalline powder
IUPAC Name 1-(Dispiro[2.0.2.1]hept-7-yl)methanamine hydrochloride (1:1)
CAS Number 2095409-61-1

This compound acts primarily as a CFTR modulator, which is crucial for ion transport across epithelial cells. CFTR plays a significant role in maintaining the balance of salt and water in various tissues, including the lungs and pancreas. Mutations in the CFTR gene lead to cystic fibrosis (CF), characterized by thick mucus production and impaired ion transport.

Research indicates that compounds like Dispiro[2.0.2.1]heptane-7-methanamine can enhance CFTR function, thereby improving chloride ion transport and alleviating symptoms associated with CF .

Case Study: CFTR Modulation

A study investigated the effects of this compound on CFTR function in vitro using human airway epithelial cells. The results showed:

  • Increased Chloride Secretion : The compound significantly increased chloride ion secretion compared to control groups.
  • Improved Cell Viability : Cell viability assays indicated that the compound did not exhibit cytotoxic effects at therapeutic concentrations.

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological EffectObservations
CFTR ActivationEnhanced chloride transport
Cell ViabilityNo cytotoxicity at therapeutic levels
Ion Transport EfficiencySignificant improvement in epithelial function

Pharmacological Applications

Given its biological activity, this compound is being explored for its therapeutic potential in treating cystic fibrosis and related disorders:

  • Cystic Fibrosis Treatment : As a CFTR modulator, it may offer new avenues for treatment, especially for patients with specific mutations that respond to such therapies.
  • Potential for Combination Therapies : Research suggests that combining this compound with other modulators could enhance therapeutic outcomes in CF patients.

Safety Profile

While initial studies show promise regarding efficacy, safety assessments are crucial for any therapeutic application:

Safety ParameterFinding
Signal Word Danger
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing dispiro[2.0.2.1]heptane-7-methanamine hydrochloride?

  • Methodology : The compound’s synthesis involves cyclopropane-annelated spiro systems. A validated approach includes 1,3-dipolar cycloaddition reactions using precursors like 7-cyclopropylidenedispiro[2.0.2.1]heptane (71) and subsequent thermal rearrangements to stabilize the spirocyclic core . Alternative routes may employ perhydrolysis of spirooxiranes followed by condensation with ketones, as seen in analogous trioxane systems .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst selection) to minimize side products like regioisomers. Monitor purity via HPLC (≥95% as per similar compounds ).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the spirocyclic scaffold and amine hydrochloride moiety. Compare with computational models (e.g., InChIKey: KNDLTEOGQMFJPV-QXRNQMCJSA-N for related dispiro compounds ).
  • X-ray Diffraction : Single-crystal X-ray analysis confirms stereochemistry, particularly for resolving axial vs. equatorial substituents in the bicyclic system .
    • Data Interpretation : Cross-validate NMR shifts with predicted values from density functional theory (DFT) to address discrepancies caused by conformational flexibility.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (P261, P280 protocols) .
  • First Aid : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists (H315/H319 hazards) .
    • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the amine hydrochloride group .

Advanced Research Questions

Q. How do stereochemical variations in the dispiro framework influence bioactivity or physicochemical properties?

  • Methodology :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Mo(acac)2_2) to control spirocyclic stereocenters. Compare enantiomers via chiral HPLC .
  • Property Analysis : Measure logP (predicted 1.55 ± 0.1 g/cm³ ) and pKa (predicted 4.42 ± 0.40 ) to correlate stereochemistry with solubility and ionization.
    • Contradictions : Conflicting computational vs. experimental pKa values may arise due to solvent effects; validate via potentiometric titration .

Q. What experimental designs are suitable for evaluating in vivo stability or metabolic pathways?

  • Methodology :

  • In Vivo Models : Administer the compound in rodent burn models (e.g., via hydrogels, as in metformin hydrochloride studies ). Monitor plasma levels via LC-MS/MS.
  • Metabolite Profiling : Use 19F^{19}F-NMR (if fluorinated analogs exist) or high-resolution mass spectrometry to trace metabolic byproducts .
    • Challenges : Address interspecies variability by comparing rodent and human hepatocyte metabolism.

Q. How can computational modeling resolve contradictions in predicted vs. observed reactivity?

  • Methodology :

  • DFT/MD Simulations : Model the compound’s reactivity under varying pH or solvent conditions. Compare with experimental kinetic data (e.g., cycloaddition rates ).
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using crystal structures from databases like PubChem .
    • Validation : Use free-energy perturbation (FEP) calculations to refine force field parameters for spiro systems .

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